K-252C

kinase inhibitor PKC selectivity staurosporine analog

Researchers requiring PKC inhibition without PKA off-target confounding face a selectivity gap with broad-spectrum kinase inhibitors like staurosporine. K-252C (staurosporine aglycone) addresses this with a defined selectivity window. • PKC IC50 = 2.45 µM, ~10-fold selectivity over PKA (IC50 = 25.7 µM) - enables PKC-specific pathway dissection. • Anti-HCMV activity vs ganciclovir-sensitive and -resistant strains (IC50 = 0.13-0.32 µM) via pUL97 kinase inhibition; no activity against HSV. • Controlled apoptotic stimulus in cancer models (A549/P388 IC50 = 2-3 mM) - distinct from staurosporine's extreme potency. • Sourced with ≥98% purity; global ambient-temperature shipping with batch-specific QC documentation.

Molecular Formula C20H13N3O
Molecular Weight 311.3 g/mol
CAS No. 85753-43-1
Cat. No. B1673212
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameK-252C
CAS85753-43-1
Synonyms3'-(S)-epi-K-252a
K 252
K 252a
K 252b
K 252c
K 252d
K-252
K-252a
K-252b
K-252d
K252a
staurosporine aglycone
staurosporinone
Molecular FormulaC20H13N3O
Molecular Weight311.3 g/mol
Structural Identifiers
SMILESC1C2=C3C4=CC=CC=C4NC3=C5C(=C2C(=O)N1)C6=CC=CC=C6N5
InChIInChI=1S/C20H13N3O/c24-20-17-12(9-21-20)15-10-5-1-3-7-13(10)22-18(15)19-16(17)11-6-2-4-8-14(11)23-19/h1-8,22-23H,9H2,(H,21,24)
InChIKeyMEXUTNIFSHFQRG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

K-252C: Selective PKC Inhibitor


K-252C, also known as staurosporine aglycone, is an indolocarbazole alkaloid isolated from Nocardiopsis sp. It is a cell-permeable, ATP-competitive inhibitor of protein kinase C (PKC; IC50 = 2.45 µM) that exhibits approximately 10-fold selectivity over protein kinase A (PKA; IC50 = 25.7 µM) . Unlike the parent compound staurosporine, K-252C is the aglycone core lacking the sugar moiety, which confers distinct selectivity and activity profiles . It is widely used as a tool compound in kinase signaling research, cancer biology, and antiviral studies.

Why K-252C Cannot Be Substituted


The indolocarbazole family exhibits profound functional divergence despite structural similarity. Staurosporine is a broad-spectrum kinase inhibitor lacking selectivity, while K-252a contains a sugar moiety that alters target engagement and cellular activity. K-252C, as the aglycone core, occupies a unique selectivity space: it maintains potent PKC inhibition (IC50 = 2.45 µM) with 10-fold selectivity over PKA , whereas staurosporine inhibits multiple kinases non-selectively . Furthermore, K-252a and its analogs are 2- to 3-fold more potent than K-252C on MLK1/3 [1], confirming that even minor structural modifications dramatically shift potency and target preference. Substituting K-252C with a related compound will yield different kinase inhibition profiles, cellular responses, and off-target effects, making generic replacement scientifically invalid for reproducible research.

K-252C Evidence vs. Comparators


PKC Inhibition Selectivity Over PKA

K-252C inhibits PKC with an IC50 of 2.45 µM and exhibits ~10-fold selectivity over PKA (IC50 = 25.7 µM) . In contrast, staurosporine is a non-selective kinase inhibitor that inhibits PKC but also broadly inhibits other protein kinases without defined selectivity . The substitution of one indole nitrogen by a non-glycosidic indolocarbazole lacking an aminoalkyl side chain in K-252C results in increased selectivity for PKC relative to staurosporine .

kinase inhibitor PKC selectivity staurosporine analog PKA inhibition

State-Dependent PKC Inhibition Kinetics

A direct comparative study examined state-dependent inhibition of PKC by staurosporine and K-252C [1]. At 100 nM, staurosporine effectively suppressed PKC activity in cellular assays, whereas K-252C required 10 µM to achieve comparable inhibition [1]. This 100-fold difference in effective concentration reflects distinct inhibition kinetics and state-dependent binding modes between the two compounds, despite both being ATP-competitive PKC inhibitors.

state-dependent inhibition PKC kinetics staurosporine comparison ATP-competitive

Anti-HCMV Activity

K-252C exhibits potent antiviral activity against human cytomegalovirus (HCMV), including both ganciclovir-sensitive and -resistant strains, with IC50 values ranging from 0.13 to 0.32 µM [1]. This activity is mediated through inhibition of the pUL97 protein kinase [1]. In contrast, staurosporine is not documented to possess this specific anti-HCMV activity at submicromolar concentrations; its broad kinase inhibition profile precludes selective antiviral targeting. K-252C also shows no activity against herpes simplex virus (HSV), indicating viral specificity .

antiviral HCMV cytomegalovirus pUL97 kinase ganciclovir resistance

MLK Inhibitory Potency vs. K-252a

A structure-activity relationship study of indolocarbazole analogs revealed that (+)K-252a is 2- to 3-fold more potent than K-252C as an inhibitor of mixed lineage kinases 1 and 3 (MLK1/3) [1]. Specifically, K-252C serves as the aglycone core scaffold from which more potent MLK inhibitors are derived. This difference is attributed to the sugar moiety present in K-252a but absent in K-252C, which influences target binding and cellular permeability [1].

mixed lineage kinase MLK1/3 K-252a comparison SAR

Cancer Cell Cytotoxicity Profile

K-252C demonstrates cytotoxic activity against A549 (lung carcinoma) and P388 (leukemia) cell lines with IC50 values of 2-3 mM . It also induces apoptosis in human chronic myelogenous leukemia cancer cells . Staurosporine is a potent inducer of apoptosis at nanomolar concentrations across many cell types, while K-252a exhibits distinct potency and cell-type specificity. The millimolar cytotoxic potency of K-252C distinguishes it from the more potent staurosporine and defines a unique window for studies requiring moderate cytotoxicity or apoptosis induction.

cytotoxicity A549 P388 apoptosis cancer

K-252C Applications


PKC Signaling with PKA Selectivity

K-252C is the preferred tool compound for experiments that demand inhibition of PKC while minimizing confounding effects on PKA. With an IC50 of 2.45 µM for PKC and ~10-fold selectivity over PKA (IC50 = 25.7 µM), K-252C provides a defined selectivity window not available with non-selective staurosporine . This is critical for dissecting PKC-specific roles in signal transduction, cell proliferation, and differentiation without the off-target kinase inhibition associated with broader-spectrum compounds.

HCMV Antiviral Research

K-252C is a validated tool for HCMV research due to its potent antiviral activity against both ganciclovir-sensitive and -resistant strains (IC50 = 0.13-0.32 µM) mediated through pUL97 kinase inhibition . It shows no activity against HSV, demonstrating viral specificity . This makes K-252C uniquely valuable for studies of drug-resistant HCMV, pUL97 function, and as a reference compound in antiviral discovery programs targeting herpesvirus kinases.

Controlled Apoptosis in Cancer Cells

K-252C induces apoptosis in human chronic myelogenous leukemia cells and exhibits cytotoxicity against A549 and P388 cells with IC50 values of 2-3 mM . This millimolar potency window provides a controlled, moderate apoptotic stimulus distinct from the extreme potency of staurosporine. It is particularly suitable for studies requiring gradual apoptosis induction, evaluation of chemosensitization, or investigation of PKC-mediated survival pathways in cancer cells.

MLK Pathway Control Experiments

As the aglycone core of K-252a, K-252C serves as a less potent control compound for MLK1/3 inhibition studies. (+)K-252a is 2- to 3-fold more potent on MLK1/3 than K-252C . Researchers can employ K-252C as a baseline comparator to evaluate the contribution of the sugar moiety to MLK inhibitory potency and cellular activity, or as a tool to titrate MLK inhibition in dose-response studies where maximal inhibition is not desired.

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